4-Chloro-2-((4-chlorobenzyl)sulfanyl)-5-methoxypyrimidine
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Overview
Description
4-Chloro-2-((4-chlorobenzyl)sulfanyl)-5-methoxypyrimidine is a chemical compound with the molecular formula C12H10Cl2N2OS It is a pyrimidine derivative, characterized by the presence of chloro, methoxy, and sulfanyl groups attached to the pyrimidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-2-((4-chlorobenzyl)sulfanyl)-5-methoxypyrimidine typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 4-chlorobenzyl chloride and 5-methoxypyrimidine.
Formation of Intermediate: The 4-chlorobenzyl chloride is reacted with thiourea to form 4-chlorobenzylthiourea.
Cyclization: The intermediate 4-chlorobenzylthiourea undergoes cyclization with 5-methoxypyrimidine in the presence of a base such as sodium hydroxide to form the desired product.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
4-Chloro-2-((4-chlorobenzyl)sulfanyl)-5-methoxypyrimidine can undergo various chemical reactions, including:
Substitution Reactions: The chloro groups can be substituted by nucleophiles such as amines or thiols.
Oxidation and Reduction: The sulfanyl group can be oxidized to sulfoxides or sulfones, and reduced back to the thiol form.
Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura coupling, where the chloro groups are replaced by aryl or alkyl groups.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium amide or thiolates in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Coupling Reactions: Palladium catalysts and boronic acids or esters in the presence of bases like potassium carbonate (K2CO3).
Major Products
Substitution: Formation of substituted pyrimidines with various functional groups.
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of thiol derivatives.
Coupling: Formation of aryl or alkyl-substituted pyrimidines.
Scientific Research Applications
4-Chloro-2-((4-chlorobenzyl)sulfanyl)-5-methoxypyrimidine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Chloro-2-((4-chlorobenzyl)sulfanyl)-5-methoxypyrimidine involves its interaction with molecular targets such as enzymes or receptors. The chloro and methoxy groups can enhance the compound’s binding affinity to these targets, while the sulfanyl group can participate in redox reactions, modulating the compound’s activity. The exact pathways and molecular targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
4-Chloro-2-((4-chlorobenzyl)sulfanyl)-6-methoxypyrimidine: Similar structure with a methoxy group at the 6-position instead of the 5-position.
4-Chloro-2-((4-chlorobenzyl)sulfanyl)-5,6,7,8-tetrahydroquinazoline: A tetrahydroquinazoline derivative with similar functional groups.
Uniqueness
4-Chloro-2-((4-chlorobenzyl)sulfanyl)-5-methoxypyrimidine is unique due to its specific substitution pattern on the pyrimidine ring, which can influence its chemical reactivity and biological activity. The presence of both chloro and methoxy groups provides a balance of hydrophobic and electron-donating properties, making it a versatile compound for various applications.
Properties
IUPAC Name |
4-chloro-2-[(4-chlorophenyl)methylsulfanyl]-5-methoxypyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10Cl2N2OS/c1-17-10-6-15-12(16-11(10)14)18-7-8-2-4-9(13)5-3-8/h2-6H,7H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HVNCKXYPDAMYRC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CN=C(N=C1Cl)SCC2=CC=C(C=C2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10Cl2N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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